molecular formula C13H22N2O6S B1678183 Neostigmine methylsulfate CAS No. 51-60-5

Neostigmine methylsulfate

Cat. No.: B1678183
CAS No.: 51-60-5
M. Wt: 334.39 g/mol
InChI Key: OSZNNLWOYWAHSS-UHFFFAOYSA-M
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Neostigmine methylsulfate is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . The drug inhibits acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting acetylcholinesterase, more acetylcholine is available in the synapse, therefore, more of it can bind to the fewer receptors present in myasthenia gravis and can better trigger muscular contraction .

Cellular Effects

This compound is known to increase gastrointestinal motility and has been used to treat gastrointestinal dysmotility after surgery . It is also used to improve muscle tone in people with myasthenia gravis . The drug can induce an increase in acetylcholine , which can have various effects on different types of cells and cellular processes.

Molecular Mechanism

This compound works by blocking the action of acetylcholinesterase and therefore increases the levels of acetylcholine . This increase in acetylcholine can then bind to the fewer receptors present in conditions such as myasthenia gravis, triggering better muscular contraction .

Temporal Effects in Laboratory Settings

It is known that the drug is metabolized by microsomal enzymes in the liver .

Dosage Effects in Animal Models

In animal models, the normal recommended therapeutic dose of this compound is 25-50 μg/kg . This gives rise to a total subcutaneously injected dose of 12.5-25 mg this compound for a 500 kg animal .

Metabolic Pathways

This compound undergoes hydrolysis by cholinesterase and is also metabolized by microsomal enzymes in the liver .

Transport and Distribution

It is known that the drug is metabolized by microsomal enzymes in the liver .

Subcellular Localization

It is known that unlike physostigmine, this compound does not cross the blood-brain barrier .

Properties

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZNNLWOYWAHSS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-99-4 (Parent)
Record name Neostigmine methylsulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40199003
Record name Neostigmine methylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51-60-5
Record name Proserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neostigmine methylsulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neostigmine methyl sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neostigmine methylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOSTIGMINE METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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